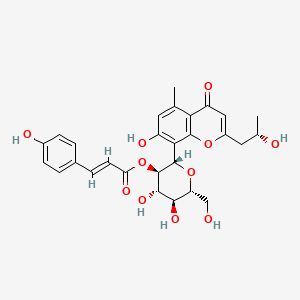

2'-O-Coumaroyl-(S)-aloesinol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2'-O-クマロイル-(S)-アロエシノールは、特定の植物種に存在する天然のフラボノイド誘導体です。(S)-アロエシノールの2'-ヒドロキシル位置にクマロイル基が結合しているのが特徴です。この化合物は、抗酸化、抗炎症、抗菌などの多様な生物活性で知られる、より大きなフラボノイドのクラスの一部です。

準備方法

合成経路と反応条件

2'-O-クマロイル-(S)-アロエシノールの合成は、通常、(S)-アロエシノールとクマリン酸のエステル化によって行われます。反応は通常、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で行われます。反応条件には、多くの場合、以下が含まれます。

- 溶媒:ジクロロメタンまたはテトラヒドロフラン

- 温度:室温〜40℃

- 反応時間:12〜24時間

工業的生産方法

2'-O-クマロイル-(S)-アロエシノールの工業的生産には、発酵プロセスを通じて化合物を生産できる遺伝子組み換え微生物の使用など、バイオテクノロジー的手法が用いられる場合があります。これらの方法は、より高い収量とコスト効率のために最適化できます。

化学反応の分析

反応の種類

2'-O-クマロイル-(S)-アロエシノールは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: 化合物は酸化されてキノンまたは他の酸化された誘導体を形成する可能性があります。

還元: 還元反応は、ジヒドロ誘導体の形成につながる可能性があります。

置換: 求核置換反応は、ヒドロキシル基またはエステル基で起こる可能性があります。

一般的な試薬と条件

酸化: 酸性または塩基性条件下での過マンガン酸カリウムまたは過酸化水素などの試薬。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬。

置換: ピリジンなどの塩基の存在下でのハロアルカンまたはアシルクロリドなどの試薬。

生成される主な生成物

酸化: クマリン誘導体またはキノンの生成。

還元: ジヒドロ-2'-O-クマロイル-(S)-アロエシノールの生成。

置換: アルキル化またはアシル化誘導体の生成。

4. 科学研究への応用

2'-O-クマロイル-(S)-アロエシノールは、以下を含むいくつかの科学研究の用途があります。

化学: エステル化とフラボノイド化学の研究のためのモデル化合物として使用されます。

生物学: 植物防御メカニズムにおける役割と、他の生体分子との相互作用について調査されています。

医学: 抗酸化、抗炎症、抗菌などの潜在的な治療効果について調査されています。

産業: 天然物ベースの医薬品やニュートラシューティカルの開発に利用されています。

科学的研究の応用

2’-O-Coumaroyl-(S)-aloesinol has several scientific research applications, including:

Chemistry: Used as a model compound for studying esterification and flavonoid chemistry.

Biology: Investigated for its role in plant defense mechanisms and interactions with other biomolecules.

Medicine: Explored for its potential therapeutic effects, such as antioxidant, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用機序

2'-O-クマロイル-(S)-アロエシノールの作用機序には、さまざまな分子標的や経路との相互作用が関与しています。主に以下の方法で効果を発揮します。

抗酸化活性: フリーラジカルをスカベンジして酸化ストレスを軽減します。

抗炎症活性: プロ炎症性サイトカインや酵素の産生を阻害します。

抗菌活性: 微生物細胞膜を破壊して微生物の増殖を阻害します。

6. 類似の化合物との比較

類似の化合物

2'-O-クマロイル-®-アロエシノール: 構造は似ていますが、アロエシノールの®-エナンチオマーです。

2'-O-フェルロイル-(S)-アロエシノール: クマロイル基の代わりにフェルロイル基が含まれています。

2'-O-シナモイル-(S)-アロエシノール: クマロイル基の代わりにシナモイル基が含まれています。

独自性

2'-O-クマロイル-(S)-アロエシノールは、(S)-アロエシノールの2'-ヒドロキシル位置での特定のクマロイル置換により、そのアナログと比較して独特の生物活性と化学的特性を備えています。

類似化合物との比較

Similar Compounds

2’-O-Coumaroyl-®-aloesinol: Similar structure but with the ®-enantiomer of aloesinol.

2’-O-Feruloyl-(S)-aloesinol: Contains a feruloyl group instead of a coumaroyl group.

2’-O-Cinnamoyl-(S)-aloesinol: Contains a cinnamoyl group instead of a coumaroyl group.

Uniqueness

2’-O-Coumaroyl-(S)-aloesinol is unique due to its specific coumaroyl substitution at the 2’-hydroxyl position of (S)-aloesinol, which imparts distinct biological activities and chemical properties compared to its analogs.

特性

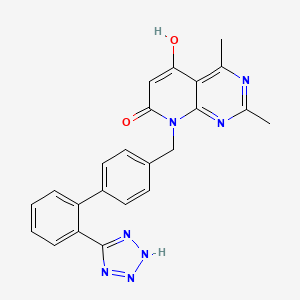

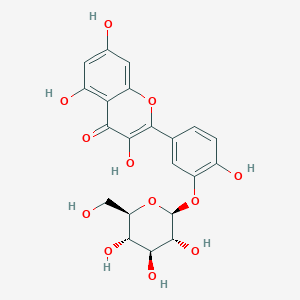

分子式 |

C28H30O11 |

|---|---|

分子量 |

542.5 g/mol |

IUPAC名 |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[7-hydroxy-2-[(2S)-2-hydroxypropyl]-5-methyl-4-oxochromen-8-yl]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C28H30O11/c1-13-9-18(32)23(26-22(13)19(33)11-17(37-26)10-14(2)30)27-28(25(36)24(35)20(12-29)38-27)39-21(34)8-5-15-3-6-16(31)7-4-15/h3-9,11,14,20,24-25,27-32,35-36H,10,12H2,1-2H3/b8-5+/t14-,20+,24+,25-,27-,28+/m0/s1 |

InChIキー |

WDKRSVFLKZPETK-KOQJTOKOSA-N |

異性体SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O |

正規SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)

![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)